

(S)-SAR131675: A Technical Guide to its Discovery and Chemical Synthesis

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Compound of Interest		
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Abstract

(S)-SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis. This technical guide provides an in-depth overview of the discovery of **(S)-SAR131675**, its mechanism of action, and a detailed pathway for its chemical synthesis. The information is compiled from various scientific publications and patents to serve as a comprehensive resource for researchers in the fields of oncology, drug discovery, and medicinal chemistry.

Discovery and Mechanism of Action

(S)-SAR131675 was identified through high-throughput screening and subsequent chemical optimization as a potent and selective ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[1] [2] It demonstrates significant selectivity for VEGFR-3 over other related kinases, playing a crucial role in the inhibition of lymphangiogenesis, the formation of new lymphatic vessels.

The primary mechanism of action of **(S)-SAR131675** involves the inhibition of VEGFR-3 autophosphorylation, a critical step in the activation of its downstream signaling cascade.[1] This blockade of VEGFR-3 signaling has been shown to inhibit the proliferation and migration of human lymphatic endothelial cells.[3] Specifically, **(S)-SAR131675** effectively inhibits the VEGFC-induced Erk phosphorylation, a key downstream signaling event.[3]



Quantitative Biological Data

The biological activity of **(S)-SAR131675** has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Parameter	VEGFR-3	VEGFR-2	VEGFR-1	Reference
IC50 (Kinase Activity)	23 nM	235 nM	> 3 μM	[3]
Ki	~12 nM	-	-	[3]
IC50 (Autophosphoryl ation)	45 nM (in HEK cells)	280 nM	~1 µM	[1]

Table 1: In Vitro Kinase Inhibition

Cell-Based Assay	Ligand	IC50	Reference
Lymphatic Cell Proliferation	VEGFC / VEGFD	~20 nM	[1]
Lymphatic Cell Survival	VEGFC	14 nM	[3]
Lymphatic Cell Survival	VEGFD	17 nM	[3]
VEGFC-induced Erk Phosphorylation	VEGFC	~30 nM	[3]
HLMVEC Migration	VEGFC	< 30 nM	
HLMVEC Migration	VEGFA	~100 nM	

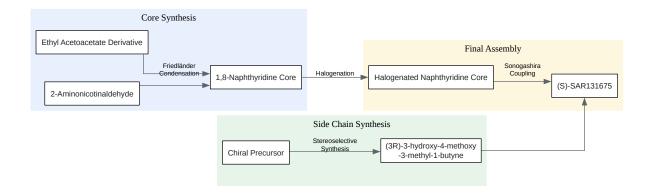
Table 2: In Vitro Cellular Activity

Chemical Synthesis Pathway



The chemical synthesis of **(S)-SAR131675** involves a multi-step process culminating in the formation of the 1,8-naphthyridine core and the stereospecific introduction of the chiral side chain. While the precise, detailed industrial synthesis is proprietary, a plausible and commonly utilized pathway based on established organic chemistry principles is outlined below. The key steps likely involve the construction of the naphthyridine core via a Friedländer-type condensation, followed by a Sonogashira coupling to introduce the chiral alkyne side chain.

Logical Synthesis Workflow

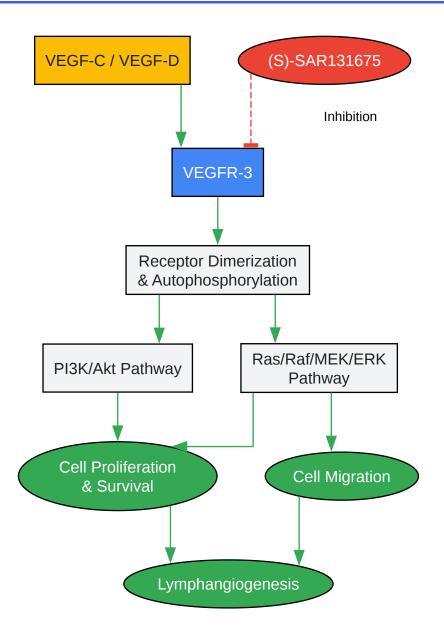


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Caption: A logical workflow for the synthesis of **(S)-SAR131675**.

Signaling Pathway of (S)-SAR131675 Action





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Caption: The inhibitory effect of **(S)-SAR131675** on the VEGFR-3 signaling pathway.

Experimental Protocols In Vitro Kinase Assay

The inhibitory activity of **(S)-SAR131675** on VEGFR tyrosine kinases can be determined using an ELISA-based assay.

 Plate Coating: Multiwell plates are precoated with a synthetic polymer substrate, poly-Glu-Tyr (4:1).



- Reaction Mixture: The reaction is carried out in a kinase buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, and 0.2 mM Na₃VO₄) supplemented with ATP and the test compound (S)-SAR131675 at various concentrations. ATP concentrations are typically 30 μM for VEGFR-1 and VEGFR-3, and 15 μM for VEGFR-2.
- Enzyme Addition: The reaction is initiated by the addition of the respective recombinant human VEGFR enzyme.
- Incubation: The plates are incubated to allow for the kinase reaction to proceed.
- Detection: The phosphorylated substrate is detected using a phosphotyrosine-specific monoclonal antibody conjugated to horseradish peroxidase (HRP). The signal is developed using a chromogenic HRP substrate, and the absorbance is measured.
- Data Analysis: IC50 values are calculated from the dose-response curves.

Cellular Proliferation Assay

The effect of **(S)-SAR131675** on the proliferation of primary human lymphatic endothelial cells is assessed as follows:

- Cell Seeding: Human lymphatic microvascular endothelial cells (HLMVECs) are seeded in 96-well plates in a serum-free medium.
- Stimulation: Cells are stimulated with VEGFR-3 ligands such as VEGFC or VEGFD in the presence of varying concentrations of (S)-SAR131675.
- Incubation: The cells are incubated for a period sufficient to allow for proliferation (e.g., 72 hours).
- Quantification: Cell proliferation is quantified using a standard method such as the MTS or BrdU incorporation assay.
- Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the concentration of **(S)-SAR131675**.

Conclusion



(S)-SAR131675 is a well-characterized, potent, and selective inhibitor of VEGFR-3 with significant anti-lymphangiogenic properties. Its discovery and preclinical evaluation have provided valuable insights into the role of VEGFR-3 in pathological conditions such as cancer. The synthetic pathway, likely involving established methodologies like the Friedländer condensation and Sonogashira coupling, allows for the efficient production of this important research compound. This technical guide serves as a foundational resource for scientists and researchers working on the development of novel therapeutics targeting lymphangiogenesis.

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